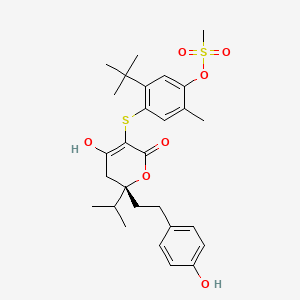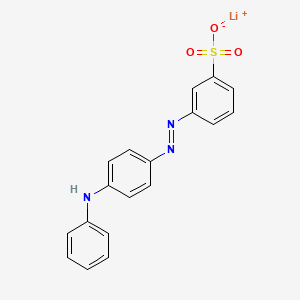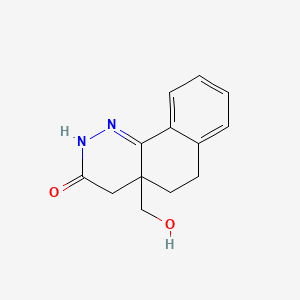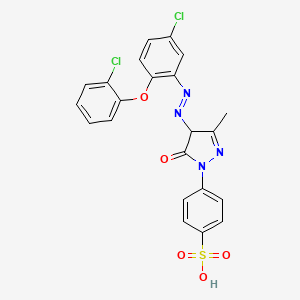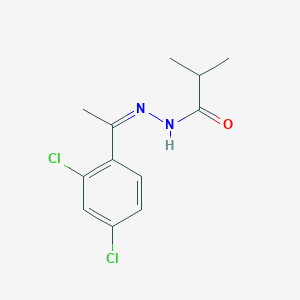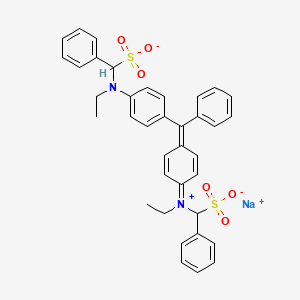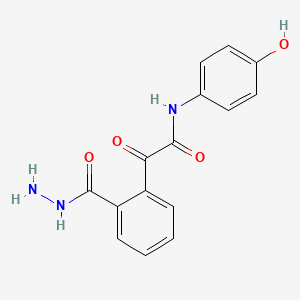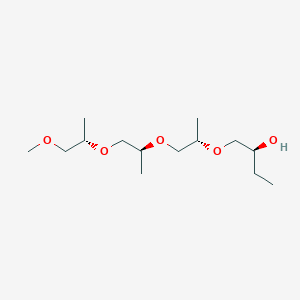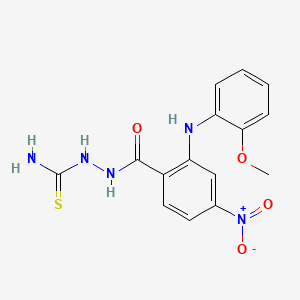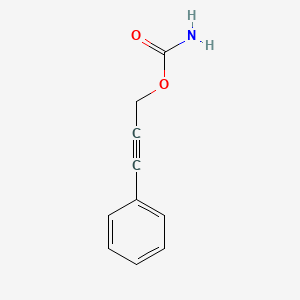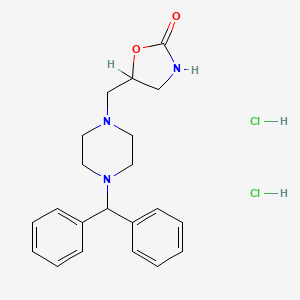
5-((4-(Diphenylmethyl)-1-piperazinyl)methyl)-2-oxazolidinone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-(Diphenylmethyl)-1-piperazinyl)methyl)-2-oxazolidinone dihydrochloride is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and an oxazolidinone ring. It is commonly used in medicinal chemistry due to its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Diphenylmethyl)-1-piperazinyl)methyl)-2-oxazolidinone dihydrochloride typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form 4-(Diphenylmethyl)-1-piperazine.
Formation of the Oxazolidinone Ring: The next step involves the reaction of the piperazine intermediate with an appropriate oxazolidinone precursor under controlled conditions to form the desired oxazolidinone ring.
Final Product Formation: The final step involves the conversion of the intermediate to the dihydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes with optimization for yield and purity. This typically includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Processes: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-(Diphenylmethyl)-1-piperazinyl)methyl)-2-oxazolidinone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperazine and oxazolidinone rings.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Substituted derivatives with new functional groups attached to the piperazine ring.
Applications De Recherche Scientifique
5-((4-(Diphenylmethyl)-1-piperazinyl)methyl)-2-oxazolidinone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-((4-(Diphenylmethyl)-1-piperazinyl)methyl)-2-oxazolidinone dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diphenylmethyl)-1-piperazine: A precursor in the synthesis of the target compound.
2-Oxazolidinone: The core structure present in the target compound.
Diphenylmethyl Chloride: Another precursor used in the synthesis.
Uniqueness
5-((4-(Diphenylmethyl)-1-piperazinyl)methyl)-2-oxazolidinone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
113913-50-1 |
|---|---|
Formule moléculaire |
C21H27Cl2N3O2 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
5-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-oxazolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C21H25N3O2.2ClH/c25-21-22-15-19(26-21)16-23-11-13-24(14-12-23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;;/h1-10,19-20H,11-16H2,(H,22,25);2*1H |
Clé InChI |
HOKRRJJJAFDHON-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2CNC(=O)O2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


